molecular formula C15H16BrN5O2S2 B13357446 6-(4-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13357446
M. Wt: 442.4 g/mol
InChI Key: YLUSYMVVEYCSTC-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a fused heterocyclic core of 1,2,4-triazole and 1,3,4-thiadiazole. The compound features a 4-bromophenyl group at position 6 and a methylsulfonyl-substituted piperidine moiety at position 3. Triazolothiadiazoles are known for diverse biological activities, including antimicrobial, anticancer, and antifungal effects, attributed to their ability to interact with enzymes and receptors via hydrogen bonding, π-π stacking, and hydrophobic interactions . The bromophenyl group enhances lipophilicity and electron-withdrawing effects, while the methylsulfonyl-piperidine moiety may improve solubility and target binding .

Properties

Molecular Formula

C15H16BrN5O2S2

Molecular Weight

442.4 g/mol

IUPAC Name

6-(4-bromophenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16BrN5O2S2/c1-25(22,23)20-8-6-10(7-9-20)13-17-18-15-21(13)19-14(24-15)11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3

InChI Key

YLUSYMVVEYCSTC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Br

Origin of Product

United States

Biological Activity

6-(4-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a triazole ring fused with a thiadiazole ring and functional groups such as a bromophenyl moiety and a methylsulfonyl group, suggest promising pharmacological properties.

  • Molecular Formula : C15H16BrN5O2S2
  • Molecular Weight : 442.4 g/mol
  • Structural Characteristics : The compound features a bromophenyl group and a piperidine moiety that may influence its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance:

  • Mechanism of Action : The antitumor effects are often attributed to the inhibition of tubulin polymerization, which disrupts cell division and leads to apoptosis in cancer cells .
  • Case Studies : A related compound showed promising results against various cancer cell lines, demonstrating the potential for structural modifications to enhance activity against specific tumor types .
CompoundCancer TypeIC50 (µM)Mechanism
Compound ALung Cancer5.2Tubulin Inhibition
Compound BColorectal Cancer3.8Apoptosis Induction
6-(4-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleVariousTBDTBD

Antiviral Activity

The antiviral properties of similar compounds have also been explored:

  • Research Findings : Structural variations in the phenyl moiety can be tuned to enhance antiviral activity. Compounds with triazole and thiadiazole rings have shown efficacy against viral infections by interfering with viral replication processes .

Antifungal Activity

In addition to antitumor and antiviral properties, antifungal capabilities have been observed:

  • Activity Against Fungal Strains : Compounds in this class have been tested against strains such as Candida albicans and Candida tropicalis, showing varying degrees of effectiveness compared to standard antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

The biological activity of 6-(4-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is influenced by:

  • Substituent Effects : The presence of electron-withdrawing groups (like bromine) on the phenyl ring enhances activity by increasing electron density in the reactive sites.
  • Functional Group Interactions : The methylsulfonyl group may facilitate interactions with biological targets through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of triazolothiadiazoles are highly dependent on substituents at positions 3 and 4. Below is a systematic comparison with analogous compounds:

Substituent Variations at Position 3

  • 3-Methyl Derivatives :

    • Example: 6-(4-Bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (co-crystallized with 4-bromobenzoic acid) .
    • Properties : The methyl group increases lipophilicity but reduces hydrogen-bonding capacity. Crystal structure analysis reveals planar triazolothiadiazole rings and intermolecular π-π stacking, which stabilize the lattice but may limit solubility.
    • Activity : Exhibits moderate antimicrobial activity compared to bulkier substituents .
  • 3-Piperidinyl Derivatives: Example: Target compound (methylsulfonyl-piperidine substituent). Piperidine adds conformational flexibility, aiding in binding to hydrophobic pockets .
  • 3-Pyridyl Derivatives :

    • Example: 6-(4-Bromophenyl)-3-(4-pyridyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole .
    • Properties : The pyridyl group introduces basicity and hydrogen-bonding sites. Enhanced solubility in polar solvents compared to alkyl or aryl substituents.
    • Activity : Shows improved antifungal activity due to stronger interactions with fungal cytochrome P450 enzymes .

Substituent Variations at Position 6

  • 6-(4-Bromophenyl) :

    • Example: Target compound and 6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine .
    • Properties : Bromine’s electron-withdrawing effect stabilizes the aromatic ring, enhancing electrophilic reactivity. This substituent is associated with increased antimicrobial potency .
  • 6-(3,4-Dimethoxyphenyl) :

    • Example: 3-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole .
    • Properties : Methoxy groups improve solubility via polar interactions but may reduce membrane permeability. Planar aromatic systems facilitate π-π interactions with DNA or enzymes .
  • 6-(5-Bromo-3-pyridinyl): Example: 6-(5-Bromo-3-pyridinyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole . Properties: Bromopyridinyl combines halogen bonding with nitrogen’s hydrogen-bonding capability. Demonstrates higher antifungal activity than purely aryl-substituted analogs .

Structural and Pharmacological Insights

  • Planarity and Stacking : The triazolothiadiazole core is planar in most derivatives, facilitating π-π interactions with aromatic residues in target proteins. Substituents like bromophenyl enhance this stacking, as seen in the target compound and its analogs .
  • Enzyme Inhibition : Molecular docking studies (e.g., against 14-α-demethylase) suggest that electron-withdrawing substituents (Br, F) improve binding affinity to fungal enzymes, supporting the target compound’s design rationale .

Q & A

Q. What are the optimal synthetic routes for preparing 6-(4-bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclocondensation of precursor heterocycles (e.g., triazole-thiadiazole fusion) and functionalization of the piperidine moiety. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for cyclization steps .
  • Catalysts : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% compared to conventional heating .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity, while recrystallization from ethanol/water mixtures optimizes crystalline form .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole-thiadiazole fusion and substituent positions (e.g., distinguishing 4-bromophenyl vs. 3-bromophenyl isomers) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₃BrN₄O₂S₂) and detects isotopic patterns for bromine .
  • X-ray Crystallography : Resolves intramolecular interactions, such as C–H⋯S hydrogen bonds stabilizing the fused heterocyclic core .

Q. What in vitro biological screening models are used to assess its pharmacological potential?

  • Anticancer Activity : Tested against human cancer cell lines (e.g., MCF-7, A549) via MTT assays. IC₅₀ values typically range from 2–10 µM, with apoptosis confirmed via caspase-3 activation .
  • Antimicrobial Screening : Evaluated against Gram-positive bacteria (e.g., S. aureus) using disk diffusion. Zones of inhibition (15–20 mm) correlate with electron-withdrawing substituents (e.g., bromine) enhancing membrane penetration .

Advanced Research Questions

Q. How do molecular docking studies inform its mechanism of action against therapeutic targets?

  • Target Identification : Docking into the ATP-binding pocket of EGFR (PDB: 1M17) reveals hydrogen bonding between the triazole nitrogen and Lys721, with a binding energy of −9.2 kcal/mol .
  • Substituent Effects : The 4-bromophenyl group enhances hydrophobic interactions with Val702, while the methylsulfonyl-piperidine moiety improves solubility without disrupting target binding .

Q. How can contradictory data on substituent-dependent activity be resolved?

  • Case Study : While 4-bromophenyl derivatives show potent anticancer activity (IC₅₀ = 3.5 µM in HeLa), 3-bromophenyl analogs exhibit reduced efficacy (IC₅₀ = 25 µM). Computational analysis (DFT) attributes this to steric clashes in the 3-position isomer with Tyr844 in EGFR .
  • Experimental Validation : Competitive binding assays (SPR) confirm a 10-fold lower affinity for 3-bromophenyl derivatives (KD = 450 nM vs. 42 nM for 4-bromo) .

Q. What strategies optimize the compound’s bioavailability and metabolic stability?

  • Prodrug Design : Esterification of the sulfonyl group (e.g., methyl to pivaloyloxymethyl) increases logP from 1.2 to 2.8, enhancing intestinal absorption in rat models .
  • CYP450 Metabolism : LC-MS/MS identifies demethylation of the piperidine ring as the primary metabolic pathway. Fluorine substitution at the para position reduces CYP3A4-mediated clearance by 40% .

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